4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride
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Description
4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride is a sulfonamide compound with a complex structure. It combines a piperidine ring, a carbamoyl group, and a sulfonyl fluoride moiety. The presence of chlorine and fluorine atoms in the aromatic ring suggests potential reactivity and biological activity.
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route could be the reaction of a piperidine derivative with a sulfonyl fluoride reagent, followed by carbamoylation. However, detailed synthetic procedures and conditions would need to be explored in relevant literature.
Molecular Structure Analysis
The molecular formula of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride is C~13~H~14~ClFN~2~O~3~S~2~ . Its structure comprises the following key features:
- Piperidine Ring : A six-membered nitrogen-containing ring.
- Carbamoyl Group : Attached to the piperidine nitrogen.
- Sulfonyl Fluoride Moiety : A strong electrophile due to the presence of the sulfonyl fluoride functional group.
Chemical Reactions Analysis
- Hydrolysis : The sulfonyl fluoride group can undergo hydrolysis to form a sulfonic acid and release hydrogen fluoride.
- Nucleophilic Substitution : The carbamoyl group may react with nucleophiles, leading to various derivatives.
- Aromatic Substitution : The aromatic ring can participate in electrophilic aromatic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the melting point to assess its stability and purity.
- Solubility : Determine its solubility in various solvents.
- Stability : Assess its stability under different conditions (e.g., temperature, pH).
- Spectroscopic Data : Obtain NMR, IR, and mass spectrometry data for structural confirmation.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Due to the sulfonyl fluoride group, proper handling and protective equipment are essential.
- Environmental Impact : Investigate its environmental persistence and potential harm.
Future Directions
- Biological Activity : Investigate its potential as a drug candidate (e.g., antimicrobial, anticancer, or enzyme inhibitor).
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize its properties.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
4-[(3-chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF2N2O3S/c13-10-7-9(1-2-11(10)14)16-12(18)8-3-5-17(6-4-8)21(15,19)20/h1-2,7-8H,3-6H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXDCVMVLLDHKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride |
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